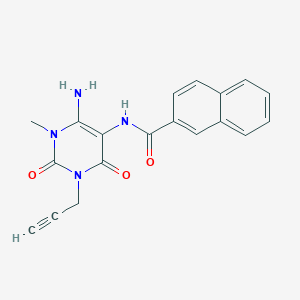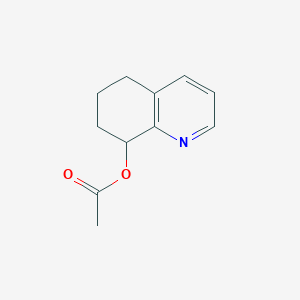
5,6,7,8-Tetrahydroquinolin-8-yl acetate
Overview
Description
5,6,7,8-Tetrahydroquinolin-8-yl acetate is a heterocyclic organic compound with the molecular formula C11H13NO2 It is a derivative of quinoline, featuring a tetrahydroquinoline core with an acetate group attached at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydroquinolin-8-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzyl alcohol with acetic anhydride in the presence of a catalyst to form the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydroquinolin-8-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The pathways involved can include the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
5,6,7,8-Tetrahydroquinoline: A structurally similar compound without the acetate group.
Quinoline: The parent compound with a fully aromatic structure.
2-Methyl-5,6,7,8-tetrahydroquinoline: A derivative with a methyl group at the 2nd position.
Uniqueness: 5,6,7,8-Tetrahydroquinolin-8-yl acetate is unique due to the presence of the acetate group, which can influence its reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential as a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinolin-8-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8(13)14-10-6-2-4-9-5-3-7-12-11(9)10/h3,5,7,10H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEIQTRPDDPVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481318 | |
| Record name | 8-acetoxy-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14631-47-1 | |
| Record name | 8-acetoxy-5,6,7,8-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the enantioselective synthesis of 5,6,7,8-tetrahydroquinolin-8-yl acetate?
A: The enantioselective synthesis of (S)-5,6,7,8-tetrahydroquinolin-8-yl acetate [(S)-1] is significant because it provides access to a key chiral building block. This enantiomerically pure compound serves as a starting point for synthesizing a range of enantiomerically pure 8-substituted 5,6,7,8-tetrahydroquinolines. These substituted derivatives are important because they can exhibit different biological activities depending on the stereochemistry at the 8-position. The lipase-catalyzed kinetic acetylation method described in the research [, ] allows for the efficient separation of the enantiomers, enabling further modification and exploration of their potential applications.
Q2: How can (S)-5,6,7,8-tetrahydroquinolin-8-yl acetate be used to synthesize other chiral compounds?
A: (S)-5,6,7,8-tetrahydroquinolin-8-yl acetate can be readily converted to the corresponding thiol by methanolysis in the presence of potassium carbonate [, ]. This thiol anion can then be alkylated with various alkyl halides in a one-pot reaction, yielding a series of 5,6,7,8-tetrahydroquinolin-8-yl thioethers. This synthetic strategy allows for the introduction of diverse substituents at the 8-position while preserving the enantiomeric purity established in the initial lipase-catalyzed resolution.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
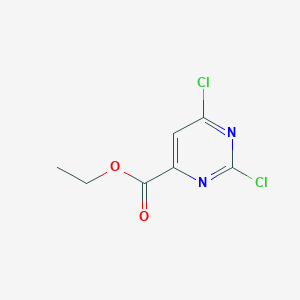

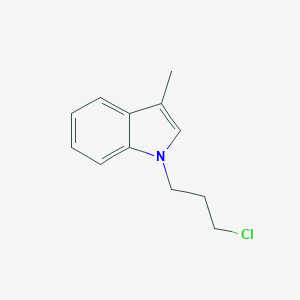
![1H-Pyrazolo[1,5-b][1,2,4]triazole,2-(1-methylethyl)-(9CI)](/img/structure/B168709.png)
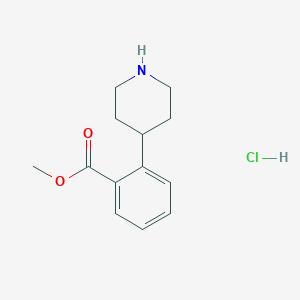


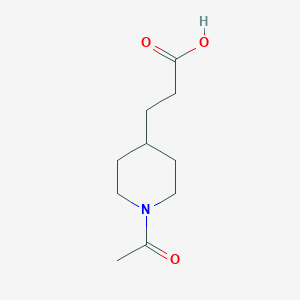
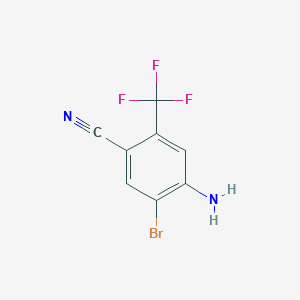
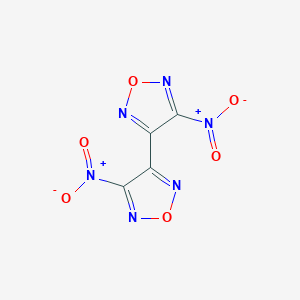
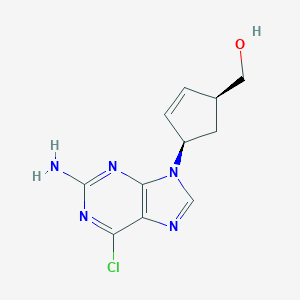
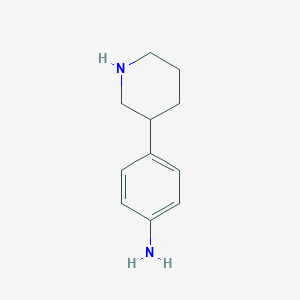
![4,9,14-tritert-butyl-4,9,14-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene](/img/structure/B168731.png)
